molecular formula C2H6O B081796 Ethanol-2-13C CAS No. 14770-41-3

Ethanol-2-13C

Cat. No.: B081796
CAS No.: 14770-41-3
M. Wt: 47.061 g/mol
InChI Key: LFQSCWFLJHTTHZ-OUBTZVSYSA-N
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Description

Ethanol-2-13C is an isotopically labeled form of ethanol, a type of alcohol commonly found in alcoholic beverages. It is an important research tool for scientists studying the metabolism of ethanol, as it can be used to trace the metabolic pathways of ethanol in the body. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound are discussed in

Scientific Research Applications

  • In Vivo Detection of Metabolic Products of Ethanol in the Brain : A study by Xiang and Shen (2011) used in vivo 13C MRS to investigate brain metabolites after intravenous administration of [1-13C]ethanol in rats. They found that 13C labels were detected in glutamate, glutamine, and aspartate, and that 13C-labeled bicarbonate was also detected. This study suggests that 13C-labeled ethanol can be used to study brain metabolism and neurotransmission in alcohol research (Xiang & Shen, 2011).

  • Formation of Single-Walled Carbon Nanotubes (SWNTs) : Research by Xiang et al. (2013) proposed a unique technique using isotopically labeled ethanol (12CH3-13CH2-OH) to trace carbon atoms during the formation of SWNTs by chemical vapor deposition. The study revealed that the carbon away from the hydroxyl group in ethanol is preferably incorporated into the SWNT structure (Xiang et al., 2013).

  • Metabolic Yield Response to Ethanol Stress in Yeast : Martini et al. (2004) combined in vivo 13C-NMR spectroscopy and mathematical modeling to analyze the response of Saccharomyces cerevisiae to ethanol stress. Their findings contributed to understanding the yeast's metabolic activity under stress conditions (Martini et al., 2004).

  • Fermentative Utilization of Glycerol by Escherichia coli : A study by Murarka et al. (2007) used 13C-labeled ethanol to investigate the fermentation of glycerol in the absence of electron acceptors by E. coli. This research provided insights into the metabolic pathways of E. coli and its potential in fuel and chemical production (Murarka et al., 2007).

  • Photocatalytic Oxidation of Ethanol : Pilkenton and Raftery (2003) conducted solid-state NMR studies to investigate the photocatalytic oxidation of ethanol over SnO2-based photocatalysts. They observed the formation of surface ethanol species, contributing to understanding photocatalyst mechanisms (Pilkenton & Raftery, 2003).

  • Metabolism of [2-13C]-ethanol by Alcohol Dehydrogenase : Brooks et al. (1985) used 1H NMR spectroscopy to study the metabolism of [2-13C]-ethanol, providing insights into the enzymatic processes involved in alcohol metabolism (Brooks et al., 1985).

Mechanism of Action

Target of Action

Ethanol-2-13C, also known as (213C)ethanol, primarily targets the brain’s neurons . It alters their membranes, ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .

Mode of Action

This compound interacts with its targets in several ways. It alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . This interaction results in changes in the neuron’s function, affecting the transmission of signals in the brain .

Biochemical Pathways

This compound affects various biochemical pathways. It is metabolized by the hepatic enzyme alcohol dehydrogenase . The metabolism of this compound can be used for enzymatic oxidation and metabolic flux analyses . The intramolecular 13C-distribution in this compound reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose .

Pharmacokinetics

The pharmacokinetics of ethanol metabolism through alcohol dehydrogenase have been thoroughly explored .

Result of Action

The molecular and cellular effects of this compound’s action are varied. It can cause changes in the function of neurons, affecting the transmission of signals in the brain . It can also be used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. The intramolecular 13C-distribution in this compound reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose . This suggests that factors such as temperature and water vapour deficit may be critical defining factors .

Safety and Hazards

Ethanol is highly flammable and causes serious eye irritation . It may cause damage to organs such as the eyes and the central nervous system . Precautionary measures include keeping away from heat, sparks, open flames, hot surfaces, and avoiding breathing mist or vapors .

Future Directions

Ethanol-2-13C can be used for enzymatic oxidation and metabolic flux analyses . It is also used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .

Biochemical Analysis

Biochemical Properties

Ethanol-2-13C plays a crucial role in various biochemical reactions. It is often used as a tracer in metabolic studies to understand the flow of carbon atoms through metabolic pathways. The compound interacts with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze its oxidation to acetaldehyde and subsequently to acetic acid. These interactions are essential for studying the kinetics and mechanisms of these enzymes in different biological contexts .

Cellular Effects

This compound influences various cellular processes. In hepatocytes, it is metabolized to acetaldehyde and acetic acid, impacting cellular metabolism and energy production. The compound can affect cell signaling pathways, particularly those involving AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis. Additionally, this compound can alter gene expression related to oxidative stress and detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with specific enzymes and proteins. It binds to alcohol dehydrogenase, facilitating its conversion to acetaldehyde. This reaction is crucial for studying the enzyme’s activity and regulation. Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its metabolic products, such as acetaldehyde, can have long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is primarily metabolized without significant adverse effects. At higher doses, this compound can cause toxicity, leading to oxidative stress and liver damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidation to acetaldehyde and acetic acid. These reactions are catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. The compound’s involvement in these pathways makes it a valuable tool for studying metabolic flux and the regulation of metabolic processes .

Properties

IUPAC Name

(213C)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480250
Record name Ethanol-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.061 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-41-3
Record name Ethanol-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14770-41-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What metabolic insights can be gained using Ethanol-2-13C?

A1: this compound is a valuable tool for investigating metabolic pathways, particularly in microorganisms. [] In a study on Crithidia fasciculata, a parasitic protozoan, researchers used this compound to track glucose metabolism under anaerobic conditions. [] By analyzing the 13C labeling patterns in downstream metabolites like succinate and glycerol, they could elucidate the organism's unique metabolic pathways, including CO2 fixation by phosphoenolpyruvate carboxykinase. [] This demonstrates the utility of this compound in uncovering metabolic mechanisms.

Q2: How does the use of this compound contribute to understanding radical formation in chemical reactions?

A2: While this compound wasn't directly used in the referenced study on radical formation, its close isotopic relative, Ethanol-d6, played a crucial role. [] Researchers investigating the reaction of a high-valent iron-oxo species with ethanol used Ethanol-d6 to confirm the location of the unpaired electron in the ethanol-derived radical. [] By observing a mass shift in the HPLC-ESR-MS analysis when using Ethanol-d6, they definitively showed the radical formed was an oxygen-centered radical on the ethanol molecule. [] This highlights the value of stable isotope labeling in elucidating reaction mechanisms.

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